Cas no 1539948-69-0 (Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl-)

Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl-, is a substituted cyclohexanol derivative featuring both amino and hydroxyl functional groups. Its structure, incorporating a 2-aminoethyl side chain and dimethyl substitutions at the 3 and 5 positions, lends versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and specialty chemicals. The compound's amine group enables further functionalization, while the hydroxyl group offers reactivity for esterification or etherification. Its sterically hindered cyclohexane backbone may enhance stability in certain reaction conditions. This compound is of interest in fine chemical synthesis, where its bifunctional nature allows for selective modifications, making it valuable for constructing complex molecular architectures.
Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl- structure
1539948-69-0 structure
Product name:Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl-
CAS No:1539948-69-0
MF:C10H21NO
MW:171.279843091965
CID:5264342

Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl-
    • Inchi: 1S/C10H21NO/c1-8-5-9(2)7-10(12,6-8)3-4-11/h8-9,12H,3-7,11H2,1-2H3
    • InChI Key: NKSPABQARVHUCQ-UHFFFAOYSA-N
    • SMILES: C1(CCN)(O)CC(C)CC(C)C1

Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-645658-0.1g
1-(2-aminoethyl)-3,5-dimethylcyclohexan-1-ol
1539948-69-0
0.1g
$904.0 2023-03-05
Enamine
EN300-645658-10.0g
1-(2-aminoethyl)-3,5-dimethylcyclohexan-1-ol
1539948-69-0
10.0g
$4421.0 2023-03-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01067622-1g
1-(2-Aminoethyl)-3,5-dimethylcyclohexan-1-ol
1539948-69-0 95%
1g
¥5089.0 2023-04-10
Enamine
EN300-645658-1.0g
1-(2-aminoethyl)-3,5-dimethylcyclohexan-1-ol
1539948-69-0
1g
$0.0 2023-06-07
Enamine
EN300-645658-2.5g
1-(2-aminoethyl)-3,5-dimethylcyclohexan-1-ol
1539948-69-0
2.5g
$2014.0 2023-03-05
Enamine
EN300-645658-0.25g
1-(2-aminoethyl)-3,5-dimethylcyclohexan-1-ol
1539948-69-0
0.25g
$946.0 2023-03-05
Enamine
EN300-645658-5.0g
1-(2-aminoethyl)-3,5-dimethylcyclohexan-1-ol
1539948-69-0
5.0g
$2981.0 2023-03-05
Enamine
EN300-645658-0.5g
1-(2-aminoethyl)-3,5-dimethylcyclohexan-1-ol
1539948-69-0
0.5g
$987.0 2023-03-05
Enamine
EN300-645658-0.05g
1-(2-aminoethyl)-3,5-dimethylcyclohexan-1-ol
1539948-69-0
0.05g
$864.0 2023-03-05

Additional information on Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl-

Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl- (CAS No. 1539948-69-0): A Comprehensive Overview in Modern Chemical Research

The compound Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl- (CAS No. 1539948-69-0) represents a fascinating molecule in the realm of organic chemistry, with significant implications in pharmaceutical and biochemical research. This introduction delves into the structural characteristics, synthesis methods, and emerging applications of this compound, emphasizing its relevance in contemporary scientific advancements.

The molecular structure of Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl- is characterized by a cyclohexane backbone substituted with two methyl groups at the 3 and 5 positions, and an N-(2-aminoethyl) side chain attached to one of the carbon atoms. This unique configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both hydroxyl and amino functional groups allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry.

In terms of synthesis, Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl- can be prepared through multiple pathways. One common method involves the reaction of cyclohexanone with ethylene diamine in the presence of a suitable catalyst, followed by methylation at the specified positions. Alternatively, nucleophilic substitution reactions on appropriately substituted precursors can yield the desired product with high selectivity. Recent advances in catalytic systems have improved the efficiency and sustainability of these synthetic routes, aligning with green chemistry principles.

The compound has garnered attention in pharmaceutical research due to its potential as a precursor for bioactive molecules. Its structural features make it a candidate for designing novel drugs targeting various biological pathways. For instance, the amine group can be further functionalized to introduce pharmacophores that interact with specific receptors or enzymes. This flexibility has led to its incorporation in the development of potential therapeutic agents for neurological disorders, where precise molecular interactions are crucial.

Recent studies have highlighted the role of Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl- in biochemical applications. Researchers have explored its derivatives as modulators of enzyme activity and as scaffolds for drug discovery. The compound's ability to form stable complexes with biomolecules has been leveraged in designing probes for biochemical assays. Additionally, its derivatives have shown promise in inhibiting certain enzymes associated with inflammatory responses, suggesting potential applications in anti-inflammatory therapies.

The use of computational chemistry has further enhanced the understanding of Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl- and its derivatives. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of more effective drug candidates. These computational approaches have been particularly valuable in predicting binding affinities and optimizing molecular structures for improved pharmacological properties.

Another area where this compound has found utility is in materials science. The unique structural motifs present in Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl- make it a suitable candidate for developing novel polymers and functional materials. Researchers have investigated its incorporation into polymer matrices to enhance thermal stability and mechanical properties. Additionally, its derivatives have been explored as monomers for creating smart materials that respond to environmental stimuli.

The environmental impact of synthesizing and using Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl- is also an important consideration. Efforts have been made to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry methodologies have been employed to optimize reaction conditions and improve yields while adhering to environmental regulations.

In conclusion, Cyclohexanol, 1-(2-aminoethyl)-3,5-dimethyl- (CAS No. 1539948-69-0) is a multifaceted compound with significant applications across pharmaceuticals, biochemical research, and materials science. Its unique structural features and versatile reactivity make it a valuable intermediate for synthesizing bioactive molecules and functional materials. As research continues to uncover new applications for this compound

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